Bis(dimethylsilyl)ethyne
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H12Si2 |
|---|---|
Molecular Weight |
140.33 g/mol |
InChI |
InChI=1S/C6H12Si2/c1-7(2)5-6-8(3)4/h1-4H3 |
InChI Key |
IXVVJNMYHZOAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C#C[Si](C)C |
Origin of Product |
United States |
Structural Features and Electronic Characteristics Within the Organosilicon Ethyne Class
Bis(dimethylsilyl)ethyne is a linear molecule featuring a central ethyne (B1235809) (acetylene) unit symmetrically flanked by two dimethylsilyl groups. The presence of these silyl (B83357) groups significantly influences the properties of the alkyne core.
The key structural and electronic features include:
Linear Geometry: The Si-C≡C-Si backbone maintains a nearly linear arrangement, a characteristic feature of acetylenic compounds.
Electronic Effects: The silicon atom is less electronegative than carbon, leading the dimethylsilyl group to act as a weak electron-donating group. This influences the electron density of the π-system in the C≡C triple bond.
The Si-H Bond: The most defining feature of this compound, distinguishing it from its well-studied permethylated analog, bis(trimethylsilyl)ethyne (BTMSA), is the presence of a reactive Si-H bond on each silicon atom. This bond is a key site for a variety of chemical transformations.
Steric Influence: The dimethylsilyl groups provide steric bulk around the alkyne, which can influence its reactivity and stabilize otherwise unstable molecular frameworks, such as metal complexes.
A comparison with the closely related bis(trimethylsilyl)ethyne (BTMSA) highlights the unique nature of this compound.
Interactive Data Table: Comparison of this compound and Bis(trimethylsilyl)ethyne
| Feature | This compound | Bis(trimethylsilyl)ethyne (BTMSA) |
| Chemical Formula | C₆H₁₄Si₂ | C₈H₁₈Si₂ |
| Molar Mass | 142.35 g/mol | 170.40 g/mol |
| Key Functional Group | -Si(CH₃)₂H | -Si(CH₃)₃ |
| Reactive Sites | C≡C triple bond, two Si-H bonds | C≡C triple bond |
| Primary Reactivity | Hydrosilylation, Dehydrocoupling, Alkyne additions | Alkyne additions, Cycloadditions |
Significance As a Foundational Building Block in Advanced Chemical Synthesis
The dual reactivity of the alkyne and the Si-H bonds makes bis(dimethylsilyl)ethyne a valuable bifunctional monomer and synthetic intermediate.
Reactions involving the Si-H Bond:
Dehydrocoupling: The Si-H bonds can undergo catalytic dehydrocoupling reactions, where H₂ is eliminated to form new element-element bonds. rsc.org This is a clean and efficient method for creating silicon-containing polymers and oligomers.
Hydrosilylation: The Si-H group can add across unsaturated bonds (like alkenes or other alkynes) in the presence of a catalyst. In certain reactions, this can occur intramolecularly. For instance, related 1-aryl-2-(dimethylsilyl)acetylenes have been shown to react with ketones under base catalysis to form oxasilacyclopentenes through an intramolecular hydrosilylation pathway. nih.gov
Reactions involving the C≡C Bond:
Coordination Chemistry: Like its analog BTMSA, this compound can act as a ligand, donating its π-electrons to a metal center to form stable organometallic complexes. acs.orgwikipedia.orgacs.org The ability of silyl-substituted alkynes to stabilize low-valent metal centers is well-documented. acs.orgnih.gov
Addition Reactions: The alkyne can undergo various addition reactions, serving as a linchpin to connect different molecular fragments.
Cycloaddition Reactions: The silyl-protected alkyne is a useful reagent in cycloaddition reactions for the construction of complex cyclic and heterocyclic systems. wikipedia.org
Overview of Key Research Domains
General Synthetic Routes to Bis(dialkylsilyl)ethynes
The most common and established methods for the synthesis of bis(dialkylsilyl)ethynes, including this compound, involve the reaction of a metal acetylide with a suitable halosilane. Two primary variations of this approach are widely employed, utilizing either lithium or magnesium acetylides.
A prevalent method for the synthesis of bis(trimethylsilyl)acetylene (B126346) involves the in-situ generation of dilithium (B8592608) acetylide. wikipedia.org This is achieved by treating acetylene (B1199291) gas with two equivalents of a strong base, typically n-butyllithium, in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The subsequent addition of two equivalents of a chlorosilane, in this case, dimethylsilyl chloride, to the resulting dilithioacetylide affords the desired this compound. The reaction proceeds via a nucleophilic substitution at the silicon center.
An alternative and effective route employs a Grignard reagent. In this method, a bis(halomagnesium)acetylide is prepared first. This can be accomplished by reacting acetylene with a Grignard reagent, such as ethylmagnesium bromide, in a suitable solvent like THF. The subsequent reaction of this bis-Grignard reagent with two equivalents of dimethylsilyl chloride yields this compound. This method can sometimes offer advantages in terms of handling and scalability. An insufficient flow of acetylene during the formation of the ethynylmagnesium halide can lead to the formation of byproducts like bis(trimethylsilyl)acetylene. orgsyn.org
Another general approach is the dehydrogenative coupling of a terminal alkyne with a hydrosilane. This method, often catalyzed by transition metals or strong bases, involves the reaction of acetylene with a dialkylsilane, such as dimethylsilane, leading to the formation of the Si-C bond and the evolution of hydrogen gas. nih.gov
| Reagents | Reaction Conditions | Product | Typical Yield |
| Acetylene, n-Butyllithium, Dimethylsilyl chloride | Anhydrous THF, Low temperature | This compound | Good to excellent |
| Acetylene, Ethylmagnesium bromide, Dimethylsilyl chloride | Anhydrous THF | This compound | Good |
| Acetylene, Dimethylsilane | Base or metal catalyst | This compound | Moderate to good |
Table 1: Comparison of General Synthetic Routes to this compound
Recent Advances in Preparative Techniques
Research in the field of organosilicon chemistry continues to yield more efficient, selective, and environmentally benign methods for the synthesis of silylated alkynes. Recent advances have focused on the development of novel catalytic systems that offer improved performance under milder conditions.
One significant area of development is the catalytic hydrosilylation of acetylene. While traditionally dominated by platinum-based catalysts, recent research has explored the use of other transition metals. For instance, ruthenium complexes have been shown to effectively catalyze the trans-addition of silanes to alkynes, offering high stereoselectivity. nih.gov Nickel-catalyzed hydrosilylation has also emerged as a powerful tool, with some systems demonstrating the ability to perform sequential double hydrosilylation of terminal alkynes to produce geminal bis(silyl)alkanes.
Dehydrogenative silylation of terminal alkynes, including acetylene, represents another area of active research. This approach avoids the need for pre-functionalized starting materials like metal acetylides. Base-catalyzed dehydrogenative coupling has been shown to be a simple and effective method for the synthesis of silylacetylenes. nih.gov
The oxidative coupling of terminal silylalkynes, such as trimethylsilylacetylene, is a well-established method for producing symmetrical butadiyne derivatives like 1,4-bis(trimethylsilyl)buta-1,3-diyne. orgsyn.orguwa.edu.au This reaction, often referred to as the Hay coupling, typically employs a copper(I) catalyst in the presence of an amine and an oxidant, such as oxygen. While this does not directly produce this compound, the methodology is crucial for creating more complex organosilicon ethynes.
| Catalyst/Reagent | Reaction Type | Substrates | Key Features |
| Ruthenium complexes | Hydrosilylation | Alkynes, Silanes | High trans-selectivity |
| Nickel complexes | Hydrosilylation | Terminal alkynes, Silanes | Formation of geminal bis(silyl)alkanes |
| Base (e.g., NaOH, KOH) | Dehydrogenative Silylation | Terminal alkynes, Hydrosilanes | Atom-economical, avoids pre-functionalization |
| Copper(I)/Amine (Hay catalyst) | Oxidative Coupling | Terminal silylalkynes | Synthesis of symmetrical bis(silyl)butadiynes |
Table 2: Selected Recent Advances in the Synthesis of Organosilicon Ethynes
Mechanistic Aspects of Synthesis
The mechanisms of the synthetic routes to bis(dialkylsilyl)ethynes are varied and depend on the specific reagents and catalysts employed.
In the case of the reaction of metal acetylides with halosilanes, the mechanism is a straightforward nucleophilic substitution (SN2-type) at the silicon atom. The acetylide anion, being a strong nucleophile, attacks the electrophilic silicon center of the halosilane, displacing the halide and forming the new silicon-carbon bond.
The mechanisms of transition metal-catalyzed reactions are more complex. For hydrosilylation, the Chalk-Harrod mechanism has been a long-standing model, involving the oxidative addition of the Si-H bond to the metal center, followed by alkyne insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the vinylsilane product. However, modified mechanisms and alternative catalytic cycles are often proposed depending on the specific metal and ligand system. For example, in some ruthenium-catalyzed hydrosilylations, evidence points towards a mechanism that does not involve cis-addition followed by isomerization, but rather a direct trans-addition. nih.gov
Mechanistic studies of dehydrogenative silylation suggest pathways that can involve the activation of the Si-H bond by the catalyst, followed by reaction with the alkyne. In base-catalyzed systems, the mechanism likely involves the deprotonation of the terminal alkyne to form an acetylide in situ, which then reacts with the hydrosilane.
Investigations into cobalt-catalyzed hydroarylations of alkynes, a related transformation, suggest that the activation of C-H bonds can occur in the presence of a coordinated alkyne through a concerted metalation-deprotonation (CMD) mechanism. nih.gov Such studies provide valuable insights into the elementary steps that may be operative in related catalytic silylation reactions.
Transition Metal-Catalyzed Transformations
This compound and its analogues are versatile building blocks in organic synthesis, largely due to their reactivity in transition metal-catalyzed transformations. These reactions often proceed via the formation of an η2-alkyne complex, which is a key feature in the transformations of alkynes catalyzed by various metal complexes, such as those of molybdenum. researchgate.net The coordination of the alkyne to the metal center activates the carbon-carbon triple bond, making it susceptible to a variety of subsequent reactions.
Bis(trimethylsilyl)ethyne, an analogue of this compound, participates in 1,3-dipolar cycloaddition reactions with pyridinium (B92312) and diazinium dicyanomethylides. oup.com These reactions can yield either 1,2-bis(trimethylsilyl)-3-cyanoindolizines or 1-trimethylsilyl-3-cyanoindolizines, depending on the specific reactants and conditions. oup.com The initial cycloadducts can undergo further transformations, such as regiospecific protodesilylation. oup.com
The synthetic utility of cycloaddition reactions is further highlighted by the use of stable azomethine ylides, which react with various dipolarophiles to form bis-spirocyclic cycloadducts. beilstein-journals.org While the direct cycloaddition of this compound in this specific context is not detailed, the principle of using substituted alkynes in such reactions to create complex polycyclic structures is well-established. beilstein-journals.orgescholarship.org
| Reactants | Product(s) | Notes |
| Pyridinium/diazinium dicyanomethylides + Bis(trimethylsilyl)ethyne | 1,2-bis(trimethylsilyl)-3-cyanoindolizines or 1-trimethylsilyl-3-cyanoindolizines | Product distribution depends on substituents and reaction conditions. oup.com |
| Stable azomethine ylide + N-phenylmaleimide, maleic anhydride, methyl propiolate | Bis-spirocyclic cycloadducts | Demonstrates the utility of 1,3-dipolar cycloadditions in synthesizing complex molecules. beilstein-journals.org |
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a fundamental process in organosilicon chemistry. While direct data on the hydrosilylation of this compound is not prevalent in the provided results, the general principles of hydrosilylation of alkynes are well-documented. Transition metal catalysts, including those based on platinum, rhodium, and nickel, are commonly employed to facilitate this transformation. dntb.gov.uaacs.org The reaction can proceed with either syn- or anti-addition of the hydrosilane to the alkyne, leading to stereochemically defined vinylsilanes.
Recent advancements have also explored metal-free hydrosilylation methods. For instance, electron-deficient boranes can catalyze the hydrosilylation of alkenes and alkynes. acs.org This process involves the activation of the Si-H bond by the Lewis acidic borane (B79455), followed by its addition to the unsaturated substrate. acs.org
Bis(trimethylsilyl)acetylene (BTMSA), a close analogue of this compound, serves as a silylating agent in the C-H silylation of terminal alkynes. chemistryviews.org This transformation can be achieved using a transition metal-free catalytic system, for example, with potassium bis(trimethylsilyl)amide (KHMDS) as the catalyst. chemistryviews.org The proposed mechanism involves the deprotonation of the terminal alkyne by KHMDS to form an acetylide, which then reacts with BTMSA to yield the silylated alkyne. chemistryviews.org This method provides an environmentally benign alternative to traditional transition-metal-catalyzed approaches. chemistryviews.org
Carboxylate-catalyzed, metal-free C-silylation of terminal alkynes has also been reported, using N,O-bis(silyl)acetamides as the silylating agents. nih.govacs.org This reaction proceeds under mild conditions and tolerates a range of functional groups. nih.gov
| Catalyst System | Silylating Agent | Substrate | Product | Yield |
| KHMDS (catalytic) | Bis(trimethylsilyl)acetylene (BTMSA) | Terminal alkynes | Trimethylsilylated acetylenes | Good to excellent (up to 96%) chemistryviews.org |
| Quaternary ammonium (B1175870) pivalate (B1233124) (catalytic) | N,O-bis(silyl)acetamides | Terminal alkynes | TMS-protected alkynes | High yields nih.govacs.org |
The dimerization and oligomerization of alkynes can be catalyzed by various transition metal complexes. For instance, molybdenum(II) complexes have been shown to catalyze the polymerization of terminal alkynes, leading to the formation of polyenic polymers. researchgate.net In contrast, the choice of catalyst can also lead to cyclotrimerization products. researchgate.net
Nickel complexes supported by bis(phosphino)boryl ligands are effective catalysts for the dimerization and oligomerization of ethylene (B1197577). nih.govbohrium.comresearchgate.net While this example focuses on an alkene, the underlying principles of metal-catalyzed C-C bond formation are relevant. The mechanism can involve a cooperative activation of the substrate by both the metal center and the ligand. nih.govresearchgate.net The selectivity of these reactions, whether towards dimers or longer oligomers, can be tuned by modifying the ligand structure and reaction conditions. nih.govresearchgate.netmdpi.com
Stoichiometric and Catalytic Organometallic Reactivity
Oxidative addition is a fundamental step in many catalytic cycles, where a metal center's oxidation state and coordination number increase. libretexts.orglibretexts.orgyoutube.com Bis(trimethylsilyl)ethyne (btmse) can act as a two-electron alkyne ligand in reactions with Group 6 carbonylmetal(0) complexes. researchgate.net For example, photochemical reaction of W(CO)₆ with btmse yields W(CO)₅(η²-btmse). researchgate.net In this complex, the alkyne is coordinated to the tungsten center, which can be considered an oxidative addition of the alkyne to the metal.
The general mechanism of oxidative addition of an alkyne to a metal center involves the donation of electron density from the alkyne's π-orbitals to the metal's d-orbitals and back-donation from the metal's d-orbitals to the alkyne's π*-antibonding orbitals. youtube.com This interaction weakens the C-C triple bond and forms two new metal-carbon bonds. libretexts.org The resulting metallacyclopropene can then undergo further reactions.
In the context of cross-coupling reactions, oxidative addition of an organic halide to a low-valent metal center, such as Pd(0), is a key initiation step. libretexts.org While not a direct reaction of this compound, this principle is central to many transformations where silylated alkynes are coupled with other organic fragments.
| Metal Complex | Reactant | Product | Key Feature |
| W(CO)₆ | Bis(trimethylsilyl)ethyne (btmse) | W(CO)₅(η²-btmse) | Formation of an η²-alkyne complex via photochemical reaction. researchgate.net |
| Mo(CO)₆ | Bis(trimethylsilyl)ethyne (btmse) | Mo(CO)₅(η²-btmse) and trans-Mo(CO)₄(η²-btmse)₂ | Stepwise substitution of CO ligands by the alkyne. researchgate.net |
| Tris(triphenylphosphine)platinum(0) | Diphenylacetylene | (η²-Diphenylacetylene)bis(triphenylphosphine)platinum(0) | Oxidative addition of the alkyne to the platinum center. libretexts.org |
Ligand Substitution and Exchange Dynamics
This compound (BDMSE) and its analogues, such as bis(trimethylsilyl)ethyne (BTMSA), are versatile ligands in organometallic chemistry. wikipedia.org Their complexes with transition metals exhibit a range of ligand substitution and exchange dynamics, which are crucial for their application in synthesis and catalysis. nih.gov
The reactivity of these complexes is often predicated on the lability of the alkyne ligand. For instance, in Group 6 carbonylmetal(0) complexes of the type M(CO)₅(η²-btmse) (where M = W, Mo, Cr), the bis(trimethylsilyl)ethyne ligand can be displaced by other ligands. figshare.com The molybdenum and chromium complexes, Mo(CO)₅(η²-btmse) and Cr(CO)₅(η²-btmse), are particularly labile and readily undergo alkyne displacement by carbon monoxide (CO). figshare.comresearchgate.net In contrast, the tungsten complex, W(CO)₅(η²-btmse), and the disubstituted molybdenum complex, trans-Mo(CO)₄(η²-btmse)₂, are more stable towards alkyne displacement but undergo spontaneous ¹²CO/¹³CO exchange in the dark under mild conditions. figshare.comresearchgate.net The lability of the η²-silane ligand in complexes like [W(CO)₅(η²-H–SiHEt₂)] allows for its easy replacement by an η²-alkyne ligand such as BDMSE. researchgate.net
The kinetics of these substitution reactions have been studied in detail. For example, the reaction of W(CO)₅(η²-btmse) with triphenylbismuthine to yield W(CO)₅(BiPh₃) follows pseudo-first-order kinetics with respect to the starting complex concentration. researchgate.net This indicates a dissociative mechanism where the rate-determining step is the dissociation of the btmse ligand.
Group 4 metallocene complexes of bis(trimethylsilyl)ethyne, such as Cp'₂Ti(η²-Me₃SiC₂SiMe₃) and Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃), serve as excellent sources of "masked" M(II) centers. nih.gov The dissociation of the alkyne ligand generates highly reactive, coordinatively unsaturated [Cp'₂M] fragments that can readily participate in further reactions. nih.gov This reactivity has been exploited in a wide range of coordinating and coupling reactions. nih.gov For example, the reaction of Cp₂Ti(η²-Me₃SiC₂SiMe₃) with (Ar'−As)₃ leads to the formation of Cp₂Ti(η²-Ar'As₂Ar') complexes, where the btmse acts as a spectator ligand that dissociates to allow for the coordination of the diarsene. nih.gov
The exchange dynamics are not limited to the alkyne ligand itself. In some cases, a remarkable transfer of a C₂ unit can occur. For instance, the reaction of ruthenium ethyne-1,2-diyl compounds with bis(trimethylsilyl)acetylene complexes of titanocene (B72419) and zirconocene (B1252598) results in the transfer of a C₂ ligand. nih.gov
The nature of the ancillary ligands also plays a significant role in the electronic properties and reactivity of these complexes. In a series of platinum(II) complexes with two tetrathiafulvalene (B1198394) acetylide ligands, the electronic properties were influenced by whether the ancillary ligands enforced a cis or trans geometry. rsc.org
Table 1: Ligand Substitution Reactions of Bis(silyl)alkyne Complexes
| Starting Complex | Reagent | Product | Observations |
| W(CO)₅(η²-btmse) | triphenylbismuthine | W(CO)₅(BiPh₃) | Pseudo-first-order kinetics. researchgate.net |
| Mo(CO)₅(η²-btmse) | CO | Mo(CO)₆ | Labile toward alkyne displacement. figshare.comresearchgate.net |
| Cr(CO)₅(η²-btmse) | CO | Cr(CO)₆ | Labile toward alkyne displacement. figshare.comresearchgate.net |
| Cp₂Ti(η²-Me₃SiC₂SiMe₃) | (Ar'−As)₃ | Cp₂Ti(η²-Ar'As₂Ar') | Btmse acts as a spectator ligand. nih.gov |
Reactions with Main Group Element Reagents (e.g., Hydroboration, Stannylenoids)
This compound and its analogues undergo a variety of reactions with main group element reagents, leading to the formation of interesting and synthetically useful organometallic compounds.
Hydroboration:
The hydroboration of bis(trimethylsilyl)ethyne (BTMSA) has been extensively studied. The reaction of BTMSA with a stoichiometric amount of a dialkylborane typically proceeds to the monohydroboration stage, yielding a (Z)-alkenylborane. oup.com This initial syn-addition of the B-H bond across the alkyne is a common feature of hydroboration reactions. youtube.comyoutube.com
Interestingly, the resulting (Z)-alkene can undergo rearrangement. For example, the hydroboration of BTMSA with 9-borabicyclo[3.3.1]nonane (9-BBN) initially forms the expected (Z)-alkene, which then quantitatively rearranges to the (E)-alkene over several days without the need for UV irradiation. znaturforsch.com Further heating of this (E)-alkene in the presence of another equivalent of BTMSA leads to the formation of an allene (B1206475) derivative. znaturforsch.com This reactivity is attributed to π-σ delocalization involving the boryl group. znaturforsch.com
The nature of the borane reagent and the reaction conditions can significantly influence the outcome of the hydroboration of alkynylsilanes. znaturforsch.com Depending on the steric bulk of the borane, the substituents on the alkyne, and the nature of the silyl (B83357) group, a diverse range of products can be obtained. znaturforsch.com
Reactions with Stannylenoids:
Fluoro(dialkyl)stannylenoids have shown unique reactivity towards trimethylsilyl-substituted ethynes like BTMSA. rsc.org While free dialkylstannylenes are generally unreactive, stannylenoids react smoothly with BTMSA to produce diethynylstannanes in good yields. rsc.org For example, the reaction of a specific stannylenoid with BTMSA in THF at room temperature, followed by purification, affords bis(trimethylsilylethynyl)stannane in 67% isolated yield. rsc.org The proposed mechanism involves the nucleophilic attack of a cesium acetylide on an ethyne-complexed stannylene. rsc.org
Table 2: Reactions of Bis(trimethylsilyl)ethyne with Main Group Reagents
| Reagent | Product Type | Key Features |
| Dialkylborane | (Z)-Alkenylborane | Monohydroboration. oup.com |
| 9-BBN | (Z)-Alkenylborane, then (E)-Alkenylborane, then Allene | Isomerization and subsequent reaction. znaturforsch.com |
| Fluoro(dialkyl)stannylenoid | Diethynylstannane | Reaction with stannylenoid, not free stannylene. rsc.org |
Stereochemical Control and Regioselectivity in Reactions
The presence of silyl groups in this compound and its analogues exerts a significant influence on the stereochemistry and regioselectivity of their reactions. The large and electropositive nature of silyl groups, such as the trimethylsilyl (B98337) group, can direct the outcome of chemical transformations. acs.org
In hydroboration reactions , the addition of the B-H bond across the carbon-carbon triple bond is typically a syn-addition, establishing a specific stereochemistry in the resulting alkenylborane. youtube.comyoutube.com For symmetrical alkynes like bis(trimethylsilyl)ethyne, regioselectivity is not a concern. However, for unsymmetrical analogues, the regioselectivity of hydroboration is governed by a combination of steric and electronic factors. umich.edu The boron atom preferentially adds to the less sterically hindered carbon of the alkyne. umich.edu The use of bulky borane reagents, such as 9-BBN or dicyclohexylborane, can enhance this regioselectivity, forcing the boron to add to the sterically most accessible position. youtube.comyoutube.com
The initial stereochemistry of the hydroboration product can sometimes be altered. As mentioned previously, the (Z)-alkenylborane formed from the hydroboration of BTMSA with 9-BBN can isomerize to the more stable (E)-isomer. znaturforsch.com This isomerization is a key feature of the reactivity of these systems and highlights that the final stereochemical outcome is not always a direct result of the initial addition step.
The stereoselectivity of reactions involving silyl-containing compounds is a well-established principle in organic synthesis. acs.org For example, the elimination of β-silyl alkoxides, known as the Peterson olefination, is a highly stereospecific process that can be either syn or anti depending on the reaction conditions, allowing for the controlled formation of either the (E) or (Z)-alkene. acs.org While not a direct reaction of this compound itself, this principle underscores the powerful stereochemical control that silyl groups can exert.
In the context of other addition reactions, the stereochemical outcome can also be controlled. For instance, the palladium-catalyzed hydroboration of internal alkynes with bis(pinacolato)diboron (B136004) can lead to different regio- and stereoisomers depending on the reaction conditions and the catalyst used. rsc.org While this specific example does not focus on bis(silyl)alkynes, the principles of catalyst and reagent control are broadly applicable.
Coordination Chemistry and Ligand Properties of Bis Dimethylsilyl Ethyne Analogues
Bis(dialkylsilyl)ethynes as Two-Electron Donor Ligands
Bis(dialkylsilyl)ethynes, such as the prominent analogue bis(trimethylsilyl)ethyne (btmse), primarily function as two-electron donors through the π-system of the carbon-carbon triple bond. This coordination mode is well-established, particularly in complexes with d⁶ carbonylmetal(0) fragments of Group 6 metals. acs.orgresearchgate.net Spectroscopic and structural data from these complexes consistently show a quasi-octahedral geometry where the alkyne ligand occupies one coordination site. acs.org The alkyne triple bond is typically oriented eclipsed to one of the OC−M−CO axes. acs.org This bonding motif underscores the ligand's capacity to donate electron density to the metal center, thereby stabilizing the complex.
The electronic nature of the silicon substituents plays a significant role in the bonding. The silyl (B83357) groups can influence the π-donating ability of the alkyne and also offer pathways for further reactivity, including intramolecular rearrangements and stabilization of unusual coordination geometries. The lability of the alkyne ligand can be tuned by the nature of the metal and the other ligands present. For instance, in some molybdenum and chromium carbonyl complexes, the bis(trimethylsilyl)ethyne ligand is labile and can be displaced by carbon monoxide. researchgate.net In contrast, the corresponding tungsten complex is more robust. researchgate.net
Complexation with Early Transition Metals (Group 4)
The coordination of bis(dialkylsilyl)ethynes to early transition metals, particularly those in Group 4, has been a subject of significant research. These complexes often serve as valuable precursors and synthetic intermediates due to the reactive nature of the metal-alkyne bond.
Titanocene (B72419) Complexes: Synthesis and Reactivity
Titanocene complexes of bis(trimethylsilyl)acetylene (B126346) are well-documented and serve as synthetic equivalents of the highly reactive "titanocene(II)" fragment. nih.gov These complexes are typically synthesized by the reduction of titanocene dichloride in the presence of the alkyne. The resulting Cp₂Ti(η²-Me₃SiC₂SiMe₃) (where Cp is cyclopentadienyl) is a versatile starting material for a wide range of chemical transformations. acs.org
The reactivity of these titanocene complexes is characterized by the facile dissociation of the alkyne ligand, which generates the coordinatively unsaturated [Cp₂Ti] species. This intermediate can then participate in various reactions, including oxidative additions and coupling reactions. nih.gov For example, reactions with diethynylsilane derivatives have been shown to proceed through titanacyclic intermediates. dntb.gov.ua Furthermore, these titanocene complexes have been investigated for their potential in the catalytic dehydrocoupling polymerization of silanes.
Zirconocene (B1252598) Complexes: Structure-Reactivity Correlations
Zirconocene complexes containing bis(dialkylsilyl)ethyne ligands exhibit rich and varied reactivity. The synthesis of these complexes often involves the reduction of zirconocene dichloride in the presence of the alkyne, analogous to the titanocene counterparts. A notable example is the 1,2-bis(dimethylsilyl)phenylidene bridged zirconocene dichloride, which has been synthesized and characterized by single-crystal X-ray diffraction. sci-hub.se This complex, upon activation, has shown high activity as a precatalyst for ethylene (B1197577) polymerization. sci-hub.se
The structure of these zirconocene complexes influences their reactivity. The coordination of the silylalkyne can stabilize the low-valent zirconium center, while also providing a leaving group to generate a reactive intermediate. The reactivity of zirconocene-bis(trimethylsilyl)ethyne complexes with various unsaturated substrates, such as terminal alkynes, has been explored, leading to the formation of zirconacyclic compounds through coupling reactions.
| Compound | Key Reactivity | Reference |
| [Zr(η²-Me₃SiC≡CSiMe₃)(η⁵-C₅Me₄R)₂] (R = Me, H, SiMe₃) | Reacts with terminal alkynes to give agostically stabilized vinylzirconium complexes. | |
| 1,2-bis(dimethylsilyl)phenylidene bridged zirconocene dichloride | Acts as a precatalyst for ethylene polymerization upon activation. | sci-hub.se |
Hafnocene Complexes
The study of hafnocene complexes with bis(dialkylsilyl)ethyne ligands is less developed compared to their titanium and zirconium analogues. However, research into related systems provides insights into their potential chemistry. The synthesis of a hafnocene complex with a 1,2-bis(dimethylsilyl)phenylidene bridged bis(indenyl) ligand has been reported. sci-hub.se This hafnocene dichloride complex was prepared by the deprotonation of the ligand precursor followed by metallation with hafnium tetrachloride. sci-hub.se Similar to its zirconium counterpart, this complex has been investigated as a precatalyst for ethylene polymerization, exhibiting significant activity. sci-hub.se
Furthermore, the complexation of bis(trimethylsilyl)acetylene with decamethylhafnocene has been shown to yield a hafnacyclopropene, Cp*₂Hf(η²-Me₃SiC₂SiMe₃), which represents a rare example of a hafnium complex with a simple, intact alkyne ligand and displays an unusually strong metal-alkyne interaction. figshare.com This suggests that hafnocene complexes of bis(dimethylsilyl)ethyne could exhibit unique structural and reactive properties.
Complexation with Late Transition Metals (Group 6, 10, 11)
The coordination chemistry of bis(dialkylsilyl)ethynes extends to late transition metals, where they again primarily act as two-electron donors. These complexes are of interest for their potential applications in catalysis and materials science.
Tungsten, Molybdenum, and Chromium Carbonylmetal(0) Complexes
The photochemical synthesis of M(CO)₅(η²-Me₃SiC≡CSiMe₃) (M = W, Mo, Cr) and trans-Mo(CO)₄(η²-Me₃SiC≡CSiMe₃)₂ has been extensively studied. acs.orgresearchgate.net These complexes are formed by the irradiation of the parent metal hexacarbonyls in the presence of bis(trimethylsilyl)ethyne. researchgate.net
In these complexes, the bis(trimethylsilyl)ethyne ligand is coordinated in a side-on fashion, displacing one or two carbonyl ligands. The stability of these complexes varies down the group, with the tungsten complex being the most robust and the chromium complex being the most labile towards alkyne displacement by CO. researchgate.net This trend reflects the increasing metal-ligand bond strengths for heavier elements in the same group.
Spectroscopic data, particularly infrared (IR) and nuclear magnetic resonance (NMR), have been crucial in characterizing these complexes and understanding the nature of the metal-alkyne bond. The CO stretching frequencies in the IR spectra provide information about the electron density at the metal center, which is influenced by the π-acceptor/σ-donor properties of the alkyne ligand.
| Complex | Synthesis Method | Key Spectroscopic Feature | Reference |
| W(CO)₅(η²-btmse) | Photochemical reaction of W(CO)₆ with btmse | Stable, undergoes CO exchange | researchgate.net |
| Mo(CO)₅(η²-btmse) | Photochemical reaction of Mo(CO)₆ with btmse | Labile, can form trans-Mo(CO)₄(η²-btmse)₂ | researchgate.net |
| Cr(CO)₅(η²-btmse) | Photochemical reaction of Cr(CO)₆ with btmse | Labile towards alkyne displacement | researchgate.net |
btmse = bis(trimethylsilyl)ethyne
Nickel and Silver Complexes
Nickel Complexes: The interaction of nickel with silylalkynes is documented through various related compounds. For instance, dialkyl complexes of nickel(II) featuring trimethylsilylmethyl ligands, such as cis-bis(pyridine)bis(trimethylsilylmethyl)nickel(II), have been synthesized and structurally characterized. In this complex, the nickel center adopts a square-planar geometry with the two pyridine (B92270) ligands in a cis configuration rsc.org. The formation of such complexes indicates nickel's affinity for silicon-containing ligands. In the context of Ni(0), which is more relevant for alkyne coordination, complexes with phosphine (B1218219) ligands like [Ni(CH₂SiMe₃)₂(PMe₃)₂] exist as a mixture of cis and trans isomers in solution rsc.org. It is anticipated that this compound would react with Ni(0) precursors, likely stabilized by other ligands such as phosphines or N-heterocyclic carbenes (NHCs), to form π-complexes. These reactions are often modular and can be influenced by the nature of ancillary ligands and additives mdpi.com.
Silver Complexes: Silver(I), with its d¹⁰ electronic configuration, forms a variety of coordination complexes where the geometry is heavily influenced by the nature of the ligands and counter-ions researchgate.netcas.org. While direct complexes of silver with this compound are not described, isolable π-acetylene complexes of Ag(I) supported by other chelating ligands have been reported nih.gov. These complexes demonstrate that silver can coordinate to the C≡C triple bond. Theoretical studies on silver-tetrylene complexes, which include silicon-based carbenes (NHSi-Ag), provide insight into the electronic interactions, suggesting that such complexes are viable and of significant interest acs.org. The synthesis of silver(I) complexes often involves the reaction of a silver salt (e.g., AgNO₃, AgBF₄) with the ligand in an appropriate solvent acs.org. It is plausible that this compound would form complexes with silver(I), likely featuring trigonal planar or tetrahedral geometries, depending on the coordination of other solvent molecules or ancillary ligands.
Investigation of Coordination Geometries and Bonding in Complexes
The coordination geometry and bonding in metal-silylalkyne complexes are subjects of detailed research, often employing computational and spectroscopic methods.
Coordination Geometries: For nickel, complexes with silylalkynes can adopt various geometries. In Ni(0) complexes, a trigonal planar or tetrahedral geometry is common, depending on the number and type of ligands. For example, mono- and bis(ethyne)nickel(0) complexes have been studied, providing a basis for understanding the coordination of alkyne moieties nih.gov. In the case of Ni(II), square-planar and octahedral geometries are prevalent. The specific geometry for a this compound complex would depend on the oxidation state of the nickel and the stoichiometry of the ligands involved. For instance, a hypothetical [Ni(this compound)₂(phosphine)₂] complex would likely exhibit a distorted tetrahedral or square planar geometry.
Silver(I) complexes are known for their structural diversity, exhibiting linear, trigonal, and tetrahedral coordination as the most common geometries cas.org. The coordination number is flexible and often influenced by weak interactions with counter-anions or solvent molecules. In a potential silver-bis(dimethylsilyl)ethyne complex, the ligand would likely coordinate in a η²-fashion through the alkyne's π-system. Depending on the stoichiometry and the presence of other ligands, one could expect geometries ranging from a simple T-shaped adduct to a more complex tetrahedral structure.
Bonding Analysis: The bonding in transition metal complexes of silylalkynes is best described by the Dewar-Chatt-Duncanson model, involving a synergistic interaction of σ-donation from the alkyne's π-orbital to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to the alkyne's π* antibonding orbital.
In related bis(trimethylsilyl)acetylene complexes of other metals, such as titanocene, the bonding is described as having significant metallacyclopropene character nih.gov. This indicates strong back-donation from the metal into the alkyne π* orbitals, resulting in a significant lengthening of the C≡C bond and a bending of the silyl substituents away from the metal center. This model suggests two metal-carbon σ-bonds and one delocalized three-center, two-electron π-bond nih.gov.
Computational studies, such as Density Functional Theory (DFT), are crucial for elucidating these bonding characteristics. For copper(I) complexes with bis(trimethylsilyl)acetylene, DFT studies have shown that the extent of π-back-bonding is significantly influenced by the electronic properties of ancillary ligands. A similar trend would be expected for nickel and silver complexes of this compound. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental evidence for this bonding model. A decrease in the C≡C stretching frequency in the IR spectrum upon coordination is a classic indicator of π-back-donation. In ¹³C NMR, a significant upfield or downfield shift of the acetylenic carbon resonances upon coordination also provides insight into the electronic changes within the alkyne ligand nih.gov.
Below is a table summarizing the expected properties and geometries based on analogous compounds.
| Metal | Oxidation State | Likely Coordination Geometry | Key Bonding Features | Analogous Compound Example |
| Nickel | Ni(0) | Trigonal Planar / Tetrahedral | Strong π-back-donation, Metallacyclopropene character | [Ni(CH₂SiMe₃)₂(PMe₃)₂] rsc.org |
| Nickel | Ni(II) | Square Planar / Octahedral | Primarily σ-donation with weaker π-interactions | cis-[Ni(CH₂SiMe₃)₂(py)₂] rsc.org |
| Silver | Ag(I) | Linear / Trigonal Planar / Tetrahedral | Predominantly σ-donation from alkyne π-orbital | [Ag(acetylene)(ligand)]⁺ nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of bis(dimethylsilyl)ethyne. The symmetry of the molecule often simplifies its NMR spectra, providing clear diagnostic signals.
¹H NMR: The proton NMR spectrum is typically characterized by a single sharp resonance for the methyl protons. The chemical shift of this signal can vary slightly depending on the solvent used. For instance, in deuterated chloroform (B151607) (CDCl₃), the methyl protons of the trimethylsilyl (B98337) group in similar compounds appear around 0.06 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the methyl carbons and the acetylenic carbons. In a related trimethylsilyl-substituted acetylene (B1199291), the acetylenic carbons appear as a triplet in the range of δ 88.67-89.11 ppm, while the methyl carbons show a signal at δ 3.09 ppm in CDCl₃. rsc.org For bis(trimethylsilyl)acetylene (B126346), the ¹³C NMR spectrum in deuterated chloroform shows a peak at -0.10 ppm for the methyl carbons and at 103.9 and 95.6 ppm for the acetylenic carbons. rsc.org
²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly informative for organosilicon compounds. For this compound and related structures, the ²⁹Si chemical shift provides direct information about the electronic environment of the silicon atoms. researchgate.net The chemical shifts are reported relative to a tetramethylsilane (B1202638) (TMS) standard. rsc.org In a study of various [tris(trimethylsilyl)methyl]-substituted silanes, ²⁹Si NMR spectra were obtained at 17.76 MHz, and the chemical shifts were found to be sensitive to the substitution pattern on the silicon atom. umich.edu For bis(trimethylsilyl)acetylene, the ²⁹Si NMR chemical shift has been reported and is a key parameter in its characterization. nih.gov
| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |
| ¹H | ~0.06 (for similar TMS-alkyne) | CDCl₃ | rsc.org |
| ¹³C | -0.10 (CH₃), 103.9 (C≡C), 95.6 (C≡C) | CDCl₃ | rsc.org |
| ²⁹Si | Varies with substitution | Various | umich.edunih.gov |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the bonding characteristics of this compound.
IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The C≡C stretching vibration is a key feature, although its intensity can be weak due to the symmetrical nature of the molecule. The Si-C stretching and CH₃ deformation modes are also prominent. The IR spectrum of bis(trimethylsilyl)acetylene has been well-documented, with data available from various spectral libraries. nih.govnist.gov
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric C≡C stretching vibration, which is often weak or absent in the IR spectrum. Studies on related bis-alkyne compounds have utilized Raman spectroscopy to investigate the electronic effects of substituents on the alkyne bond. researchgate.net The position of the C≡C stretching frequency can be modulated by the electronic properties of the silyl (B83357) groups.
| Vibrational Mode | Technique | **Approximate Wavenumber (cm⁻¹) ** | Significance |
| C≡C stretch | IR, Raman | ~2100-2260 | Identifies the alkyne functional group. researchgate.net |
| Si-C stretch | IR | ~600-800 | Confirms the presence of the silyl group. |
| CH₃ deformation | IR | ~1250, ~1410 | Characteristic of the methyl groups. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of bis(trimethylsilyl)acetylene has been determined and is available in crystallographic databases. nih.gov These studies reveal a linear C-C≡C-C core, as expected for an acetylene derivative. The silicon atoms are tetrahedrally coordinated by the acetylenic carbon and three methyl carbons. The solid-state packing is influenced by weak van der Waals interactions between the methyl groups of adjacent molecules. In a related compound, bis(dimethylsilyl) ether, electron diffraction studies have determined a Si-O-Si bond angle of 148.4(9)° and Si-C bond lengths of 186.4(3) pm. rsc.org
Mass Spectrometry in Mechanistic Studies and Compound Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and in mechanistic studies of its reactions.
Electron Ionization (EI-MS): Under electron ionization, this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. nist.gov Common fragmentation pathways involve the loss of methyl groups and cleavage of the Si-C bonds. A mass spectrum for the deuterated analogue, 1,2-bis(dimethylsilyl)ethane (B2672882) (d6), shows a molecular ion peak and various fragment ions. ufz.de For bis(trimethylsilyl)acetylene, the mass spectrum shows prominent peaks at m/z 155, which corresponds to the loss of a methyl group, and at m/z 73, corresponding to the trimethylsilyl cation. nih.gov
| m/z | Relative Intensity (%) | Proposed Fragment |
| 170 | 9.13 | [M]⁺ |
| 155 | 99.99 | [M - CH₃]⁺ |
| 73 | 13.63 | [Si(CH₃)₃]⁺ |
Data for bis(trimethylsilyl)acetylene nih.gov
Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Structure
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions and optical properties of this compound. The electronic structure is influenced by the interaction between the π-system of the acetylene bond and the σ-orbitals of the silicon-carbon bonds. Theoretical studies on related molecules have been used to calculate and interpret their UV-Vis absorption spectra. researchgate.net The absorption bands in the UV region correspond to π → π* transitions within the C≡C bond and other electronic transitions involving the silyl groups. For example, the UV-Vis spectrum of (E)-stilbene, a related conjugated system, shows a strong absorption maximum around 295-300 nm. nist.gov
Advanced Analytical Techniques for Film Characterization (e.g., Ellipsometry, EDX, SEM, Nanoindentation)
When this compound is used as a precursor for thin film deposition, a suite of advanced analytical techniques is employed to characterize the resulting films.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of the deposited films. It provides information on grain size, film uniformity, and the presence of any defects.
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analysis provides the elemental composition of the films, confirming the presence and relative ratios of silicon and carbon.
Ellipsometry: This technique is used to measure the thickness and refractive index of thin films with high precision.
Nanoindentation: Nanoindentation is employed to determine the mechanical properties of the films, such as hardness and Young's modulus, which are critical for applications requiring durable coatings.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding
Density Functional Theory (DFT) has been a important method for examining the electronic structure and bonding characteristics of bis(dimethylsilyl)ethyne, particularly in the context of its coordination to transition metals. While comprehensive DFT studies on the isolated molecule are not extensively documented in readily available literature, its behavior as a ligand in various metal complexes provides significant insights into its electronic properties.
In group 6 carbonylmetal(0) complexes, such as M(CO)₅(η²-Me₃SiC≡CSiMe₃) where M can be tungsten (W), molybdenum (Mo), or chromium (Cr), bis(trimethylsilyl)ethyne (a close analog of this compound) functions as a two-electron donor ligand. researchgate.netacs.org This is corroborated by spectroscopic data and coordination shifts observed in NMR spectroscopy. acs.org The interaction between the metal and the alkyne involves the two orthogonal π systems of the C≡C triple bond. acs.org
DFT calculations on related titanocene (B72419) bis(trimethylsilyl)acetylene (B126346) complexes reveal a preference for a metallacyclopropene resonance structure. nih.gov This structure features two in-plane metal-carbon σ-bonds and one out-of-plane π-bond interacting with the metal center, forming a delocalized three-center, two-electron system. nih.gov This bonding model highlights the ability of the silyl-substituted alkyne to engage in significant metal-ligand orbital interactions.
Mechanistic Modeling and Reaction Pathway Prediction
In the context of group 4 metallocene complexes, such as those of titanium and zirconium, bis(trimethylsilyl)acetylene serves as a precursor to catalytically active species by dissociating to generate a reactive low-valent metal center. nih.gov DFT calculations have been employed to study the subsequent reactions of these species, for example, in the dehydrocoupling of amine boranes and reactions with carbon dioxide. nih.gov These computational models help to elucidate the thermodynamics and kinetics of these complex transformations. For example, DFT calculations have shown that the processes for the loss of H₂ from a Ti(IV)-H intermediate and the formation of a Ti(III)-Cr dimer are exergonic. nih.gov
Quantitative Analysis of Substituent Effects
While specific quantitative analyses of substituent effects directly on the this compound molecule are not extensively detailed in the searched literature, the broader context of organosilicon chemistry and related computational studies allows for inferences. The dimethylsilyl groups are generally considered to be weakly electron-donating through σ-donation and can also act as π-acceptors through d-orbital participation, although the extent of the latter is a subject of ongoing discussion.
Aromaticity and Stability Assessments
The concept of aromaticity has been extended beyond traditional organic systems to include metallacycles. Computational studies have investigated the potential aromaticity of metallocene-acetylene complexes, including those with bis(trimethylsilyl)acetylene. nih.gov Based on DFT calculations and the analysis of nucleus-independent chemical shifts (NICS), these alkyne complexes, which can be described as metallacyclopropenes, have been characterized as aromatic. nih.gov This aromatic character arises from the delocalized three-center, two-electron system within the three-membered ring. nih.gov
Applications of Bis Dimethylsilyl Ethyne and Its Analogues in Materials Science
Precursors for Silicon-Containing Polymers and Advanced Materials
Bis(dimethylsilyl)ethyne and similar organosilicon monomers serve as foundational materials for the synthesis of polymers with tailored properties, including thermal stability, chemical resistance, and unique optical and electronic characteristics.
The production of silicone polymers and elastomers typically involves the polymerization of siloxane monomers. While this compound is not a conventional precursor for traditional polydimethylsiloxane (B3030410) (PDMS) based elastomers, its structural attributes suggest a potential role in modifying silicone networks. The synthesis of specialized silicone elastomers often involves the use of vinyl-functionalized siloxanes that can be crosslinked. For instance, vinylmethylsiloxane-dimethylsiloxane copolymers are common base stocks for activated cure silicone elastomers. gelest.com
Research into novel silicone elastomers has also explored the incorporation of various functional groups to enhance properties. For example, the introduction of trifluoropropyl groups can increase the dielectric permittivity of silicone elastomers. researchgate.net Although direct application of this compound in this area is not widely documented, its alkyne functionality could theoretically be utilized in hydrosilylation reactions with Si-H functional polymers or as a building block in novel polymer backbones, deviating from traditional siloxane chemistry.
Table 1: Comparison of Monomers in Silicone Elastomer Synthesis
| Monomer/Precursor | Role in Polymerization | Resulting Polymer Type | Key Properties |
| Dimethyldichlorosilane | Primary precursor for PDMS | Polydimethylsiloxane | Thermal stability, flexibility |
| Vinylmethylsiloxane Copolymers | Base stocks for addition cure | Crosslinked Silicone Elastomer | Curable, good mechanical properties |
| This compound | Potential for network modification | Hypothetical Si-C containing elastomer | High thermal stability (potential) |
Silicon-based nanomaterials are at the forefront of research in electronics, energy storage, and biomedicine. researchgate.net Their synthesis is broadly categorized into "top-down" approaches, such as etching, and "bottom-up" methods like chemical vapor deposition (CVD) and wet chemical synthesis. researchgate.netmdpi.com
While common precursors for silicon nanomaterials include silane (B1218182) (SiH4) and silicon tetrachloride (SiCl4) for CVD, and various silicates for reduction methods, the utility of this compound is less established. researchgate.net However, its vapor pressure and decomposition characteristics could make it a candidate for CVD processes to create silicon-carbon-based nanomaterials. The ethyne (B1235809) group can provide a source of carbon, potentially leading to the formation of silicon carbide (SiC) or silicon carbonitride (SiCN) nanostructures depending on the co-reactants.
Silicon carbonitride (SiCxNy) films are known for their high hardness, thermal stability, and chemical inertness, making them suitable for protective coatings and as semiconductor materials. These films are often deposited using plasma-enhanced chemical vapor deposition (PECVD) from single-source precursors that contain silicon, carbon, and nitrogen. researchgate.net
A variety of aminosilanes and silazanes have been investigated as precursors for SiCN films, including bis(dimethylamino)dimethylsilane (B1580881) and bis(trimethylsilyl)carbodiimide. researchgate.net These molecules are designed to provide the necessary elemental composition in a single, volatile molecule. While there is no extensive research available on the use of this compound for SiCN film fabrication, it could potentially be used in a multi-source PECVD process, where it would serve as the silicon and carbon source, with a separate nitrogen source like ammonia.
Table 2: Selected Single-Source Precursors for SiCN Film Deposition
| Precursor | Deposition Method | Key Film Characteristics |
| Bis(dimethylamino)dimethylsilane | RPECVD | Amorphous, hydrogenated films |
| Bis(trimethylsilyl)carbodiimide | PECVD | Thermally stable, hard coatings |
| Methyltris(diethylamino)silane | PECVD | High transparency |
Role in Controlled Polymerization Methodologies
The precise control over polymer architecture is critical for developing materials with advanced functionalities. This compound's bifunctional nature, with two reactive silyl (B83357) groups and a central alkyne, suggests its potential utility in various controlled polymerization techniques.
Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain. nih.gov While classic examples involve the polymerization of vinyl monomers, certain organosilicon compounds can also undergo this type of polymerization.
The specific involvement of this compound in chain-growth polymerization is not well-documented. However, related chemistries suggest possibilities. For instance, the dehydrogenative coupling of dihydrosilanes with diols to form poly(silyl ether)s is a step-growth process, but it highlights the reactivity of Si-H bonds which are present in the parent molecule of this compound (dimethylsilane). mdpi.com The ethyne unit in this compound could potentially participate in transition-metal-catalyzed polymerization reactions, leading to the formation of poly(silyleneethynylene)s, which would be classified as a chain-growth process.
Block copolymers, composed of two or more distinct polymer chains linked together, are valued for their ability to self-assemble into ordered nanostructures. tennessee.edudtic.mil This behavior is exploited in applications ranging from thermoplastic elastomers to drug delivery.
The synthesis of block copolymers often relies on living polymerization techniques, where the reactive chain end is preserved, allowing for the sequential addition of different monomers. While there is no direct evidence of this compound being used to create block copolymers, its structure is amenable to such applications. For example, it could be used to synthesize a central block of a poly(silyleneethynylene), which could then be functionalized at the ends to initiate the polymerization of other monomers, forming an ABA triblock copolymer.
Surface-terminated polymerization is a technique used to graft polymer chains onto a substrate, modifying its surface properties. The silyl groups of this compound could potentially be used to anchor the molecule to a hydroxylated surface, with the ethyne group then available for further polymerization, leading to a "grafted-from" polymer brush.
Ethylene (B1197577) Polymerization with Metallocene Catalysts
While direct studies detailing the use of this compound as a primary component in metallocene-catalyzed ethylene polymerization are not extensively documented in publicly available research, the chemistry of its analogues, such as bis(trimethylsilyl)acetylene (B126346) (BTMSA), provides significant insights into its potential role. Group 4 metallocene complexes with bis(trimethylsilyl)acetylene, like Cp₂Ti(η²‐Me₃SiC₂SiMe₃) and Cp₂Zr(py)(η²‐Me₃SiC₂SiMe₃), are known to be valuable precursors for generating highly reactive, low-valent metal centers. nih.gov The dissociation of the alkyne ligand from these complexes liberates the coordinatively unsaturated [Cp'₂M] (M = Ti, Zr) fragment, which is the active species in various synthetic and catalytic reactions, including olefin polymerization. nih.gov
The general principle involves the activation of the metallocene precatalyst. Silyl-bridged bis(indenyl)-based metallocenes are of particular industrial and academic interest for olefin polymerization. acs.org These catalysts, when activated, can polymerize ethylene and other alpha-olefins to produce polymers with specific properties. The nature of the ligands on the metallocene, including the potential for a labile ligand like this compound, can influence the catalyst's activity and the resulting polymer's characteristics, such as molecular weight and comonomer incorporation. acs.org
The reactivity of the liberated low-valent metallocene center is central to its catalytic activity. These "masked" M(II) complexes are excellent sources for the clean generation of the reactive [Cp'₂M] fragment, which can then initiate ethylene polymerization. nih.gov The use of a labile ligand like an acetylene (B1199291) derivative allows for the in-situ generation of the active catalyst under specific reaction conditions. This approach offers a controlled way to initiate polymerization.
| Catalyst Precursor Analogue | Reactive Species Generated | Application |
| Cp₂Ti(η²‐Me₃SiC₂SiMe₃) | [Cp₂Ti] | Synthetic and catalytic reactions |
| Cp₂Zr(py)(η²‐Me₃SiC₂SiMe₃) | [Cp₂Zr] | Synthetic and catalytic reactions |
Table 1: Examples of Metallocene Precursors with Acetylene Ligands and their Reactive Species.
Intermediate in the Synthesis of Functional Organic Molecules and Frameworks
This compound and its analogues serve as crucial building blocks in the synthesis of a variety of functional organic molecules and frameworks. The trimethylsilyl (B98337) (TMS) protecting groups on the acetylene unit allow for its use in reactions where an unprotected terminal alkyne would be too reactive or would lead to undesirable side reactions.
A prominent application is in the construction of complex acetylenic architectures. For instance, the related compound 1,4-bis(trimethylsilyl)buta-1,3-diyne is a stable and non-explosive synthon for the butadiyne unit, which is an important motif in organic and organometallic structures. uwa.edu.au This allows for the controlled introduction of the rigid, linear butadiyne linker into larger molecules.
Furthermore, silyl-protected ethynyl (B1212043) compounds are extensively used in cross-coupling reactions to create larger conjugated systems. For example, (trimethylsilyl)acetylene is a key reagent in the synthesis of polyethynyl aromatics. harvard.edu These reactions typically involve palladium-catalyzed cross-coupling of a haloaromatic compound with the silyl-protected alkyne, followed by the removal of the silyl group to yield the terminal alkyne. This methodology can be extended to create complex molecules with multiple ethynyl functionalities. A series of bis- and tris[(trimethylsilyl)ethynyl]anthracenes have been synthesized using multistep cross-coupling reactions. rsc.org
The silyl groups can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or basic hydrolysis, to reveal the terminal acetylenes. These can then undergo further reactions such as Glaser or Sonogashira couplings to build up even larger and more complex structures, including conjugated polymers and macrocycles.
In a different application, bis(trimethylsilyl) derivatives of diamines, such as N,N'-bis(trimethylsilyl)-p-phenylenediamine, have been prepared and used as monomers in polymerization reactions to form polysilylureas. google.com This demonstrates the versatility of silyl-protected functional groups in polymer chemistry.
| Silyl-Protected Alkyne | Synthetic Application | Resulting Structure |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Synthon for butadiyne | Butadiyne-containing molecules |
| (Trimethylsilyl)acetylene | Building block for polyethynyl aromatics | Diethynylbenzenes, diethynylthiophenes |
| Bis[(trimethylsilyl)ethynyl]anthracenes | Precursors to functionalized anthracenes | Anthracene derivatives |
| N,N'-Bis(trimethylsilyl)-diamines | Monomers for polymerization | Polysilylureas |
Table 2: Applications of Silyl-Protected Alkynes in Organic Synthesis.
Surface Modification Applications in Materials Science
Organosilicon compounds are widely utilized for surface modification due to their ability to form stable, thin films on various substrates, altering the surface properties. iust.ac.ir While specific applications of this compound in surface modification are not extensively detailed, the general principles of using organosilanes provide a strong basis for its potential in this field.
Organosilanes with the general formula R_nSi(OR')_{4-n} can be adsorbed onto metal surfaces, forming strong Me-O-Si bonds and creating self-assembled organosilicon layers. mdpi.com These layers can significantly enhance corrosion resistance. It is plausible that a molecule like this compound, with its reactive Si-C bonds, could be adapted for such applications, potentially after modification to introduce hydrolyzable groups on the silicon atoms.
A more direct potential application lies in the functionalization of hydroxylated surfaces, such as silicon nanostructures. Heterocyclic silanes containing Si-N or Si-S bonds undergo a ring-opening reaction with surface -OH groups to generate functional surfaces. acs.org This "ring-opening click" reaction is efficient and occurs under mild conditions. acs.org Although this compound itself is not a cyclic silane, its reactivity could be harnessed to achieve similar surface modifications. For example, it could potentially react with surface silanols on silica (B1680970) or other oxides under specific catalytic conditions to anchor the this compound moiety to the surface.
The functionalization of surfaces with alkyne groups is of particular interest as it provides a platform for further modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). By attaching this compound to a surface, one would create a surface with two reactive alkyne terminals, which could then be used to immobilize a wide range of molecules, including biomolecules, polymers, and nanoparticles.
The modification of polymer surfaces is another area where organosilicon compounds find use. Post-polymerization functionalization can introduce new properties to existing materials. acs.org For instance, the borylation of PVC using a copper catalyst creates materials with enhanced adhesion. acs.org In a similar vein, this compound could potentially be used to introduce alkyne functionalities onto polymer backbones, opening up avenues for creating novel materials with tailored properties.
| Organosilicon Compound Type | Method of Surface Modification | Application |
| Alkoxysilanes (e.g., R_nSi(OR'){4-n}) | Self-assembled monolayer formation on metal surfaces | Corrosion inhibition |
| Heterocyclic Silanes (with Si-N or Si-S bonds) | Ring-opening reaction with surface hydroxyl groups | Functionalization of silicon nanostructures |
| General Organosilanes | Silylation of surfaces in supercritical CO₂ | Creation of uniform, defect-free coatings |
Table 3: General Applications of Organosilicon Compounds in Surface Modification.
Future Research Directions and Perspectives
Innovations in Catalytic Systems Design
The unique electronic and steric properties of bis(dimethylsilyl)ethyne make it a promising candidate for the development of novel catalytic systems. Future research is anticipated to focus on its role as a ligand or precursor in catalysts for polymerization and other organic transformations. Innovations in this area may include the design of metallocene and post-metallocene catalysts where the this compound moiety can influence the electronic environment of the metal center, thereby controlling polymer properties such as molecular weight and tacticity.
The development of late transition metal catalysts, particularly those based on nickel and palladium, presents another promising avenue. These systems are known for their ability to produce branched polyethylene and to function in polar solvents. The incorporation of this compound into the ligand sphere of such catalysts could lead to enhanced stability and novel catalytic activities. Research into silyl-substituted bis[indenyl]zirconium(IV) dichlorides for ethene polymerization has shown that the substitution pattern on the silyl (B83357) group can significantly affect catalyst performance, suggesting that this compound could be a valuable component in designing highly active and selective catalysts. nih.gov
Future catalytic systems could also explore the use of this compound in green chemistry applications, such as in the development of enzyme-based systems or photoactivated catalysts, to reduce the environmental impact of chemical processes. ippi.ac.irresearchgate.net
| Catalyst Type | Potential Metal Center | Target Polymerization | Potential Advantages |
| Metallocene | Zirconium, Titanium | Olefins | Control over polymer microstructure |
| Post-metallocene | Group 4 Metals | Olefins | High activity and control |
| Late Transition Metal | Nickel, Palladium | Olefins, Polar Monomers | Production of branched polymers, solvent compatibility |
| Photoactivated | Various | Various | Reduced energy consumption |
Exploration of Novel Reaction Pathways and Synthetic Strategies
The reactivity of the carbon-carbon triple bond and the silicon-carbon bonds in this compound offers a rich landscape for exploring new synthetic transformations. Future research will likely focus on leveraging this reactivity to construct complex organic and organometallic molecules. One area of interest is the use of this compound in photochemical reactions. For instance, the related compound bis(trimethylsilyl)ethyne has been shown to act as a two-electron alkyne ligand in the photochemical synthesis of tungsten carbonyl complexes. Similar reactivity can be anticipated for this compound, opening doors to new organometallic compounds with unique electronic and photophysical properties.
Furthermore, the exploration of catalytic cyclization reactions involving this compound could lead to the synthesis of novel cyclic and polycyclic structures. researchgate.net The development of new synthetic strategies may also involve the use of this compound as a precursor to highly reactive intermediates, such as benzynes, which can then be trapped to form complex aromatic systems. researchgate.net
Integration into Supramolecular Architectures and Frameworks
The linear, rigid structure of the ethyne (B1235809) linker in this compound makes it an ideal building block for the construction of well-defined supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). Future research is expected to focus on utilizing this compound and its derivatives as linkers to create porous materials with tailored properties for applications in gas storage, separation, and catalysis.
The principles of supramolecular chirogenesis, where chirality is induced in an achiral host by a chiral guest, could be applied to assemblies containing this compound. mdpi.com The specific spectral and physicochemical properties of such systems could be harnessed for the development of chiral sensors and asymmetric catalysts. The study of structurally related molecules like bis(4-pyridyl)acetylene has provided insights into the solid-state architectures and intermolecular interactions that govern the formation of these larger structures, which can inform the design of new materials based on this compound. eurjchem.com
| Supramolecular Structure | Potential Application | Key Feature of this compound |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Rigid linear linker |
| Coordination Polymers | Sensing, electronics | Tunable electronic properties |
| Self-Assembled Monolayers | Surface modification | Silyl group reactivity |
| Chiral Assemblies | Asymmetric catalysis, sensing | Potential for induced chirality |
Advanced Theoretical Approaches for Predictive Modeling
Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the behavior of molecules like this compound. Future research will increasingly rely on these methods to guide the rational design of new catalysts, materials, and synthetic strategies. Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of this compound and its complexes. For example, DFT has been used to understand the conformational energy profiles of silyl-substituted zirconocene (B1252598) catalysts and how these relate to their polymerization activity. nih.gov
Advanced modeling techniques can also be used to predict the photophysical properties of molecules containing the this compound unit, aiding in the design of new materials for optoelectronic applications. Furthermore, computational studies can help to elucidate reaction mechanisms, providing valuable insights for the optimization of synthetic procedures. The integration of machine learning with computational modeling is a particularly promising direction for accelerating the discovery of new catalysts and materials based on this compound. ippi.ac.ir
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
